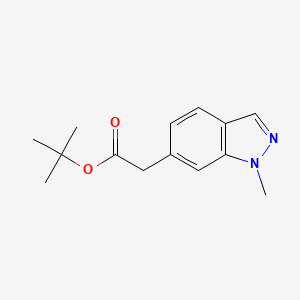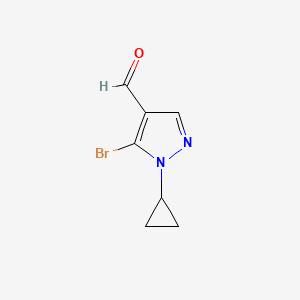
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of acetic acid, where the hydrogen atoms are substituted with bromine, chlorine, and methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid typically involves the bromination and chlorination of a methoxy-substituted phenylacetic acid. The process can be carried out through electrophilic aromatic substitution reactions. For instance, starting with 3-chloro-6-methoxyphenylacetic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyphenylacetic acid
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H8BrClO3 |
|---|---|
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
2-(2-bromo-3-chloro-6-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrClO3/c1-14-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
FRUMARAYUGBEFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)


![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)




